![molecular formula C14H25N B13943096 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine CAS No. 787541-94-0](/img/structure/B13943096.png)
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL-: is a complex organic compound with a unique tricyclic structure This compound is characterized by its three interconnected cyclohexane rings, which contribute to its stability and distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve functional group modifications, such as the introduction of the methanamine group and the ethyl and alpha-methyl substituents. These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. Key factors in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures.
化学反応の分析
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- can be compared with other tricyclic compounds, such as:
TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE: Lacks the ethyl and alpha-methyl substituents, resulting in different chemical properties and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-METHANOL: Contains a hydroxyl group instead of the methanamine group, leading to different applications and reactivity.
TRICYCLO[3.3.1.13,7]DECANE-1-CARBOXYLIC ACID:
The uniqueness of TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-ETHYL-ALPHA-METHYL- lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
787541-94-0 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC名 |
1-(3-ethyl-1-adamantyl)ethanamine |
InChI |
InChI=1S/C14H25N/c1-3-13-5-11-4-12(6-13)8-14(7-11,9-13)10(2)15/h10-12H,3-9,15H2,1-2H3 |
InChIキー |
LQLRHJNHCYOMGP-UHFFFAOYSA-N |
正規SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


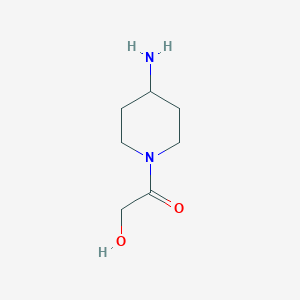



![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
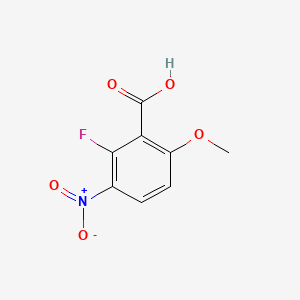
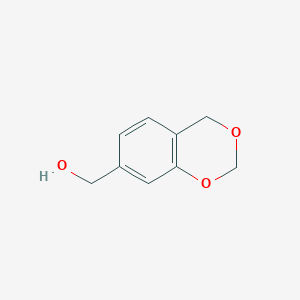


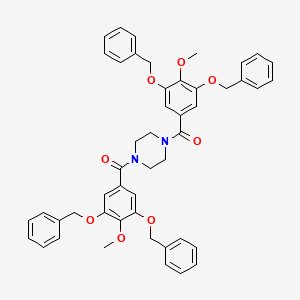
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)

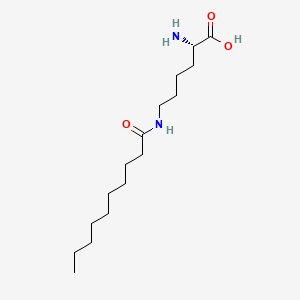
![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)
